GW274150
Overview
Description
GW-274150 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It plays a crucial role in modulating nitric oxide (NO) production, which has implications in various physiological and pathological processes.
Preparation Methods
Synthetic Routes:: GW-274150 can be synthesized through various routes. One common method involves the following steps:
Starting Material: Begin with suitable starting materials, such as substituted pyridines or related compounds.
Functionalization: Introduce functional groups (e.g., amino, hydroxyl) through chemical reactions.
Condensation: Form the target compound by condensing the functionalized intermediates.
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production:: The industrial production of GW-274150 typically involves large-scale synthesis using optimized conditions. Details of specific industrial methods are proprietary and may not be publicly available.
Chemical Reactions Analysis
GW-274150 undergoes several types of reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents can be replaced by other groups. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and starting materials.
Scientific Research Applications
GW-274150 finds applications in various fields:
Chemistry: Used as a tool compound to study NO-related pathways.
Biology: Investigated for its impact on cellular signaling and inflammation.
Medicine: Explored for potential therapeutic effects in conditions involving excessive NO production.
Industry: May have applications in pharmaceuticals or materials science.
Mechanism of Action
GW-274150 inhibits iNOS by binding to its active site. This prevents the conversion of arginine to NO, thereby modulating NO levels. The molecular targets and pathways involved are complex and interconnected, affecting immune responses, vascular function, and tissue homeostasis.
Comparison with Similar Compounds
GW-274150 stands out due to its selectivity for iNOS. Similar compounds include other NOS inhibitors like L-NMMA and AG-490.
Remember that GW-274150’s protective role in lung injury inflammation and its potential therapeutic applications make it an intriguing compound for further research .
Properties
IUPAC Name |
(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLOJNHYNHBPCW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCSCCC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCSCC[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210354-22-6 | |
Record name | S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210354-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW-274150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-274150 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-274150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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